molecular formula C23H17N3O4S B5010951 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(4-nitrophenyl)acetamide

2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(4-nitrophenyl)acetamide

Cat. No. B5010951
M. Wt: 431.5 g/mol
InChI Key: IAOGBUTUWZJWBQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The oxazole ring might undergo reactions at the nitrogen or oxygen atoms, the thioether sulfur might be oxidized, and the nitro group might participate in reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined experimentally or predicted using computational methods .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with biological targets such as enzymes or receptors. Without specific information, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions, especially if their properties are not well-known .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its interactions with biological systems or its potential use in materials science .

properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c27-20(24-18-11-13-19(14-12-18)26(28)29)15-31-23-25-21(16-7-3-1-4-8-16)22(30-23)17-9-5-2-6-10-17/h1-14H,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOGBUTUWZJWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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